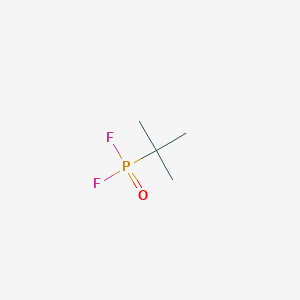
tert-Butylphosphonic difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylphosphonic difluoride is an organophosphorus compound with the chemical formula (CH₃)₃COPF₂ It is a derivative of phosphonic acid where the hydrogen atoms are replaced by tert-butyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
tert-Butylphosphonic difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Hydrolysis: This reaction typically occurs in aqueous solutions at room temperature.
Oxidation and Reduction: Strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution: Products include tert-butylphosphonic acid derivatives.
Hydrolysis: The primary products are tert-butylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butylphosphonic difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: Its derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butylphosphonic difluoride exerts its effects depends on the specific application. In chemical reactions, it acts as a source of the phosphonic difluoride group, which can participate in various transformations. In biological systems, its derivatives may interact with enzymes or other molecular targets, inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butylphosphonic acid: Similar in structure but lacks the fluorine atoms.
Diethylphosphonic difluoride: Contains ethyl groups instead of tert-butyl groups.
Phosphonic acid: The parent compound without any organic substituents.
Uniqueness
tert-Butylphosphonic difluoride is unique due to the presence of both tert-butyl and fluorine groups, which confer distinct chemical properties. The tert-butyl group provides steric hindrance, while the fluorine atoms enhance the compound’s reactivity and stability in certain reactions.
Properties
CAS No. |
754-24-5 |
|---|---|
Molecular Formula |
C4H9F2OP |
Molecular Weight |
142.08 g/mol |
IUPAC Name |
2-difluorophosphoryl-2-methylpropane |
InChI |
InChI=1S/C4H9F2OP/c1-4(2,3)8(5,6)7/h1-3H3 |
InChI Key |
WCWYXMCSQVQYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





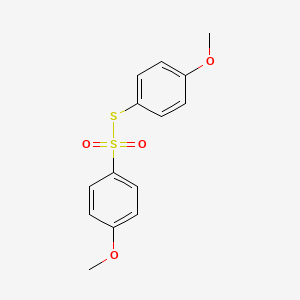
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
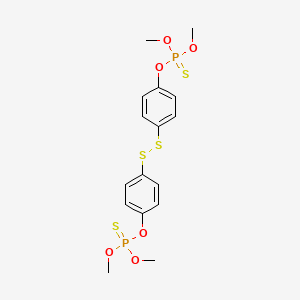
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
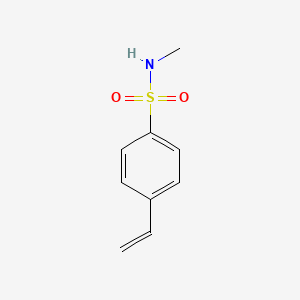
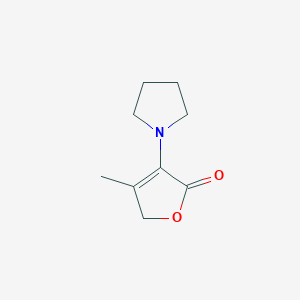
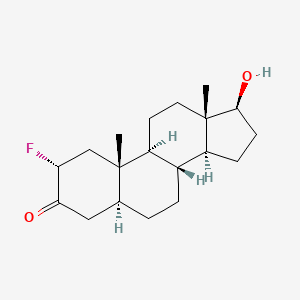
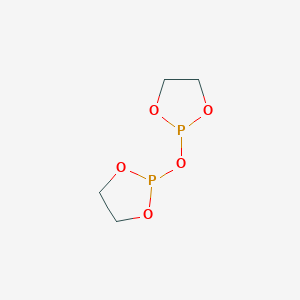
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)


